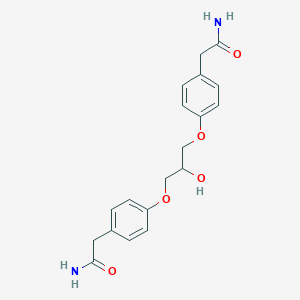

Atenolol EP impurity E

Description

Contextual Significance of Atenolol (B1665814) Impurities in Drug Substance and Product

The control of impurities in pharmaceutical products is a critical aspect of drug development and manufacturing. Impurities in atenolol can originate from several sources, including unreacted starting materials, by-products from the synthesis process, intermediates, reagents, and solvents. daicelpharmastandards.com Additionally, degradation products can form over time due to environmental factors such as heat, light, or humidity, compromising the stability and potency of the medication. veeprho.com

Regulatory Perspectives on Related Substances in Pharmaceutical Quality Control

Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the control of impurities in pharmaceutical products. veeprho.comeuropa.eufda.gov These guidelines are largely harmonized through the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), particularly under the ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) guidelines. europa.eu

Pharmacopoeias, including the European Pharmacopoeia (EP), British Pharmacopoeia (BP), and United States Pharmacopeia (USP), provide official monographs that set the standards for API quality. jocpr.com These monographs define the acceptance criteria for related substances. The primary purpose of a test for related substances is to control impurities that result from degradation, but it also serves to limit those arising from the synthesis of the API. who.int

For atenolol, the EP monograph outlines specific tests and limits for its known impurities, including Impurity E. windows.net The limits are established based on data from batches manufactured under Good Manufacturing Practices (GMP), taking into account factors like the type of dosage form and the impurity's potential toxicity. who.int Some impurities, particularly those with genotoxic potential, are subject to even stricter controls, requiring highly sensitive analytical methods for their detection at very low levels. chem-agilent.commdpi.com The establishment and enforcement of these regulatory standards are vital for safeguarding public health by ensuring the consistent quality, safety, and efficacy of medicines. who.int

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[3-[4-(2-amino-2-oxoethyl)phenoxy]-2-hydroxypropoxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5/c20-18(23)9-13-1-5-16(6-2-13)25-11-15(22)12-26-17-7-3-14(4-8-17)10-19(21)24/h1-8,15,22H,9-12H2,(H2,20,23)(H2,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTRBVLDVHIXNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)N)OCC(COC2=CC=C(C=C2)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624504 | |

| Record name | 2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141650-31-9 | |

| Record name | 2,2-((2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene))diacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141650319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-[3-[4-(2-amino-2-oxoethyl)phenoxy]-2-hydroxypropoxy]phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-((2-HYDROXYPROPANE-1,3-DIYL)BIS(OXY-4,1-PHENYLENE))DIACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WIH2M2NY7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Routes and Formation Mechanisms of Atenolol Ep Impurity E

De Novo Synthetic Strategies for Atenolol (B1665814) EP Impurity E

While primarily known as a process-related impurity, the controlled synthesis of Atenolol EP Impurity E is essential for its use as a reference standard in analytical testing. A de novo synthetic strategy would aim to produce this "bis ether" compound as the primary product.

Precursor Chemistry and Starting Material Utilization

The logical starting materials for the synthesis of this compound are derived from the atenolol synthesis pathway itself. The key precursors are:

2-(4-hydroxyphenyl)acetamide: This is the foundational phenolic precursor in atenolol synthesis. nih.govmdpi.com For the formation of the dimeric impurity E, two molar equivalents of this compound would theoretically be required.

A C3 Linker: A molecule capable of forming the 2-hydroxypropane-1,3-diyl bridge is necessary. Epichlorohydrin (B41342) is the most probable reagent for this role, as it is a key raw material in the standard synthesis of atenolol. nih.govmdpi.com One molar equivalent of epichlorohydrin would be needed to react with the two equivalents of the phenolic precursor.

Reaction Pathways and Process Optimization for Controlled Synthesis

A plausible synthetic route for this compound involves the reaction of two equivalents of 2-(4-hydroxyphenyl)acetamide with one equivalent of epichlorohydrin under basic conditions. The reaction would proceed via a double nucleophilic substitution.

The process could be optimized by controlling the stoichiometry of the reactants and the reaction conditions to favor the formation of the dimeric product over the monomeric atenolol precursor. This would likely involve:

Molar Ratio: A strict 2:1 molar ratio of 2-(4-hydroxyphenyl)acetamide to epichlorohydrin.

Base: Utilizing a strong base, such as sodium hydroxide, to facilitate the deprotonation of the phenolic hydroxyl groups, making them potent nucleophiles. nih.gov

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) could be employed to enhance the nucleophilicity of the phenoxide ions.

The reaction would likely be heated to ensure the completion of the double substitution.

Intermediates and Stereochemical Considerations in Synthesis

The synthesis would proceed through a series of intermediates. The first step would be the reaction of one molecule of 2-(4-hydroxyphenyl)acetamide with epichlorohydrin to form an epoxide or chlorohydrin intermediate, similar to the initial step in atenolol synthesis. nih.gov This intermediate would then react with a second molecule of 2-(4-hydroxyphenyl)acetamide to form the final dimeric structure.

Since epichlorohydrin is a chiral molecule, and the resulting 2-hydroxypropane bridge in Impurity E also contains a chiral center, the synthesis will produce a racemic mixture of stereoisomers unless a chiral synthesis strategy is employed. For use as a reference standard, the racemic mixture is typically sufficient.

Elucidation of this compound Formation as a Process-Related Byproduct

The presence of this compound in batches of atenolol is a direct consequence of the manufacturing process. Its formation highlights the competitive reactions that can occur during synthesis.

Mechanistic Investigations of Impurity E Generation During Atenolol Synthesis

Research into the synthesis of enantiopure (S)-atenolol has shed light on the formation mechanism of a dimeric by-product identified as this compound. nih.govresearchgate.net During the initial step of atenolol synthesis, 2-(4-hydroxyphenyl)acetamide is reacted with epichlorohydrin in the presence of a base. nih.govmdpi.com

The proposed mechanism for the formation of Impurity E involves the following steps:

A molecule of 2-(4-hydroxyphenyl)acetamide is deprotonated by a base (e.g., sodium hydroxide) to form a phenoxide ion.

This phenoxide ion acts as a nucleophile and attacks the epoxide ring of epichlorohydrin, leading to the formation of a glycidyl (B131873) ether intermediate, 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide (Atenolol Impurity C), or a chlorohydrin intermediate, 2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetamide (Atenolol Impurity D). nih.govjocpr.com

Under certain conditions, this intermediate can then react with a second molecule of deprotonated 2-(4-hydroxyphenyl)acetamide instead of the intended reactant (isopropylamine). This second nucleophilic attack on the other end of the C3 linker results in the formation of the dimeric this compound. nih.govresearchgate.net

LC-MS analysis of by-products formed during atenolol synthesis has confirmed the presence of a compound with a molecular mass corresponding to this compound. nih.govresearchgate.net

Influence of Reaction Conditions on Impurity Profile Genesis

The formation of this compound is highly dependent on the reaction conditions employed during the synthesis of atenolol.

Table 1: Influence of Reaction Conditions on the Formation of this compound

| Reaction Parameter | Condition Favoring Impurity E Formation | Rationale |

| Stoichiometry of Base | Use of stoichiometric or excess amounts of base (e.g., NaOH) | Higher concentrations of the deprotonated 2-(4-hydroxyphenyl)acetamide increase the probability of a second substitution reaction occurring with the intermediate, leading to the dimer. nih.govresearchgate.net |

| Molar Ratio of Reactants | Non-optimal ratio of 2-(4-hydroxyphenyl)acetamide to epichlorohydrin | An excess of the phenolic starting material relative to the subsequent amine reactant can drive the formation of the dimeric impurity. |

| Temperature | Elevated temperatures | Higher temperatures can increase the rate of the side reaction leading to the formation of Impurity E. |

By carefully controlling these parameters, particularly by using a catalytic amount of base rather than stoichiometric amounts, the formation of this dimeric by-product can be minimized, leading to a purer final product of atenolol. nih.gov

Role of Epichlorohydrin-Mediated Etherification in Impurity E Formation

The synthesis of atenolol typically involves the reaction of 2-(4-hydroxyphenyl)acetamide with epichlorohydrin. nih.govgoogle.com This reaction, usually carried out under basic conditions, is designed to form the glycidyl ether of 2-(4-hydroxyphenyl)acetamide, a key intermediate. However, side reactions can lead to the formation of various impurities, including this compound. rsc.org

The formation of Impurity E is a consequence of a secondary etherification reaction. The proposed mechanism involves the initial reaction of one molecule of 2-(4-hydroxyphenyl)acetamide with epichlorohydrin to form the expected intermediate, 2-[4-(2,3-epoxypropoxy)phenyl]acetamide. Subsequently, under the reaction conditions, the epoxide ring of this intermediate can be opened by a second molecule of 2-(4-hydroxyphenyl)acetamide. This nucleophilic attack by the phenoxide ion of another 2-(4-hydroxyphenyl)acetamide molecule on the epoxide results in the formation of the characteristic bis-ether linkage of Impurity E.

Several factors can influence the propensity for this side reaction, including the stoichiometry of the reactants, the reaction temperature, and the nature of the base used. An excess of 2-(4-hydroxyphenyl)acetamide relative to epichlorohydrin could potentially favor the formation of this dimeric impurity.

Degradation Pathways and Stability Studies of this compound

The stability of this compound is a critical aspect, as its degradation can lead to the formation of other unknown compounds, further complicating the impurity profile of atenolol.

Oxidative Degradation Mechanisms of this compound

The chemical structure of this compound, featuring both hydroxyl and ether functional groups, renders it susceptible to oxidative degradation.

The secondary hydroxyl group on the propane (B168953) backbone of Impurity E is a potential site for oxidation. Oxidation of a secondary alcohol can lead to the formation of a ketone. researchgate.net This transformation would result in a new impurity with a carbonyl group in place of the hydroxyl group.

The ether linkages, particularly the benzylic-type ethers, are also prone to oxidative cleavage. nih.gov Oxidative degradation of ethers can proceed through various mechanisms, often involving radical intermediates, leading to the cleavage of the C-O bond. diva-portal.org Studies on the oxidation of aromatic ethers have shown that the reaction can be initiated by various oxidizing agents, leading to a variety of degradation products. diva-portal.org

While specific studies on the oxidative cleavage products of this compound are not extensively documented, based on the general principles of organic chemistry, several potential degradation products can be postulated.

Oxidative cleavage of the ether bonds would likely lead to the formation of phenolic compounds. For instance, cleavage of one of the ether linkages could yield 2-(4-hydroxyphenyl)acetamide and a corresponding aldehyde or carboxylic acid derived from the glyceride portion. Further degradation could lead to the breakdown of the aromatic rings themselves, although this would likely require harsh oxidative conditions.

The characterization of such degradation products typically involves advanced analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to separate and identify the various components of the degradation mixture.

Table 1: Potential Oxidative Degradation Products of this compound

| Product Name | Potential Formation Pathway | Key Functional Groups |

| Ketone derivative | Oxidation of the secondary hydroxyl group | Ketone, Ether, Amide |

| 2-(4-hydroxyphenyl)acetamide | Cleavage of one ether linkage | Phenol, Amide |

| Glyceraldehyde or Glyceric acid derivatives | Cleavage of the ether linkages and oxidation of the propanediol (B1597323) backbone | Aldehyde/Carboxylic acid, Hydroxyl |

Susceptibility of Hydroxyl and Ether Functional Groups to Oxidation

Environmental Factors Influencing Atenolol Impurity E Transformation

The transformation of this compound in the environment is influenced by several factors, including light, pH, and temperature.

The presence of aromatic rings and ether linkages suggests that photodegradation could be a significant transformation pathway. acs.orgresearchgate.net Exposure to UV light can induce photochemical reactions, leading to the cleavage of chemical bonds and the formation of new products. Studies on phenolic compounds have shown that light can catalyze their degradation. researchgate.net The rate and extent of photodegradation are often dependent on the wavelength of light and the presence of other substances that can act as photosensitizers.

The pH of the surrounding medium can also affect the stability of the impurity. The ether linkages in the molecule are generally stable to hydrolysis under neutral conditions, but their stability can be affected by acidic or basic conditions, which can catalyze hydrolysis. acs.orgusda.gov

Temperature is another critical factor. Elevated temperatures can accelerate the rate of chemical reactions, including degradation processes. researchgate.net The combination of high temperature and exposure to light or oxidative conditions can significantly enhance the degradation of the impurity.

Advanced Analytical Methodologies for Atenolol Ep Impurity E

Chromatographic Separation Techniques

Chromatography is the cornerstone of impurity profiling in the pharmaceutical industry. Its high resolving power allows for the separation of the main API from structurally similar impurities, even when they are present at very low concentrations. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) play roles in ensuring the purity of atenolol (B1665814).

HPLC is the most prevalent technique for analyzing atenolol and its related substances due to its versatility and applicability to non-volatile and thermally labile compounds. researchgate.net The European Pharmacopoeia itself prescribes a liquid chromatography method for the assessment of related substances in atenolol. scribd.com

The primary goal of HPLC method development for impurity analysis is to achieve adequate resolution between the API, Impurity E, and other potential related substances. This is accomplished through the systematic optimization of several key parameters:

Stationary Phase (Column): Reversed-phase columns, particularly those with C18 (octadecylsilyl) packing material, are commonly used for separating atenolol and its impurities. japsonline.com Columns like the Intersil® C18 or Phenomenex Gemini ODS are examples of stationary phases employed for this purpose. japsonline.comresearchgate.net The choice of column chemistry and dimensions (e.g., 250 mm x 4.6 mm, 5 µm particle size) is critical for achieving the desired separation efficiency. researchgate.net

Mobile Phase: The mobile phase composition is arguably the most influential factor. It typically consists of a mixture of an aqueous component (often containing a buffer or salt like sodium perchlorate) and an organic modifier such as acetonitrile (B52724) or methanol. japsonline.comresearchgate.net Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute all compounds of interest with good peak shape in a reasonable analysis time. japsonline.com For instance, a gradient running from 5% to 50% acetonitrile can be used. japsonline.com The pH of the aqueous phase is also adjusted, for example with orthophosphoric acid, to control the ionization state of the analytes and improve peak symmetry. researchgate.net

Flow Rate and Detection: A typical flow rate for these analyses is 1.0 mL/min. japsonline.comresearchgate.net Detection is most commonly performed using an ultraviolet (UV) spectrophotometer, with the wavelength set to a value where both atenolol and its impurities exhibit significant absorbance, such as 230 nm or 274 nm. japsonline.comresearchgate.net

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, or matrix components (e.g., excipients in a formulation). In the context of Atenolol EP Impurity E, the method must demonstrate that the signal measured for the impurity is free from interference. japsonline.com

This is often verified through forced degradation studies, where the drug substance is exposed to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method is then used to analyze these stressed samples, and the peak for Impurity E is checked for purity using techniques like peak purity analysis with a photodiode array (PDA) detector. The method's selectivity is confirmed if Impurity E is well-resolved from atenolol and all other generated peaks. japsonline.com A successful stability-indicating method was developed that could separate atenolol, nifedipine, and atenolol's pharmacopeial impurities. japsonline.com

Once a method is developed and its specificity is confirmed, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose, which is the quantification of Impurity E. researchgate.netresearchgate.net Key validation parameters include precision and accuracy.

Precision: This parameter expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically assessed at two levels:

Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Evaluates the method's robustness by having the analysis performed by different analysts, on different days, or with different equipment. The precision is reported as the percent relative standard deviation (%RSD), which should be below a specified limit (typically <2%). researchgate.net

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by performing recovery studies, where a known amount of the impurity standard is spiked into a sample matrix. The method is then used to measure the concentration, and the result is expressed as a percentage of the known amount. High percentage recovery indicates high accuracy. japsonline.com

The following tables summarize typical validation data for HPLC methods used in the analysis of atenolol and its related compounds.

While HPLC is the primary tool for analyzing the final drug substance, Gas Chromatography (GC), often coupled with a Mass Spectrometer (GC-MS), is highly valuable for the analysis of volatile or semi-volatile impurities that may arise from the synthesis process. nih.gov These can include residual solvents or volatile precursors and intermediates.

In a novel, sustainable synthesis of atenolol using deep eutectic solvents (DES), GC-MS analysis was crucial in identifying a key reaction intermediate. mdpi.com The analysis confirmed the formation of 1,3-dichloro-2-propanol (B29581) by identifying its corresponding peak in the chromatogram of the crude reaction mixture. mdpi.com This demonstrates the utility of GC in monitoring reaction progress and understanding impurity formation pathways.

Method development for GC analysis involves optimizing parameters such as the column, temperature program, and detector. For instance, a method for analyzing process-related impurities in atenolol utilized a BPX-5 column (50 m × 0.25 mm i.d., 0.25 μm film thickness) with a specific temperature program to achieve separation. nih.gov Although Impurity E itself is not suitable for direct GC analysis due to its low volatility, GC is indispensable for controlling volatile starting materials or by-products that could indirectly impact the final purity profile of atenolol.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Evaluation of Method Specificity and Selectivity for Atenolol Related Substances

Spectrometric Characterization Techniques

While chromatographic techniques separate impurities, spectrometric techniques are required for their unambiguous identification and structural elucidation. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.

Mass Spectrometry (MS): When coupled with a chromatographic inlet (LC-MS or GC-MS), MS provides information about the molecular weight of an impurity and its fragmentation pattern. This data serves as a fingerprint for identification. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the impurity, further confirming its identity. In the analysis of beta-blockers, unique mass fragments can be used to differentiate between structurally similar compounds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the complete structural elucidation of an unknown compound. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and ¹³C NMR spectra, the exact connectivity of atoms in the molecule can be determined. For instance, the structure of a related impurity was elucidated using a 400 MHz FT-NMR spectrometer with DMSO-d6 as the solvent. scribd.com This level of detailed characterization is essential for definitively identifying new or unknown impurities and for creating certified reference standards, such as the one available for this compound. scribd.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial identification of pharmaceutical impurities. Unlike nominal mass instruments, HRMS provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). This precision allows for the determination of an unambiguous elemental composition for the ion being analyzed.

For this compound, HRMS is used to confirm its molecular formula, C₁₉H₂₂N₂O₅. clearsynth.comklivon.com The analysis involves ionizing the impurity, often using electrospray ionization (ESI), and measuring the mass-to-charge ratio (m/z) of the resulting molecular ion, typically the protonated molecule [M+H]⁺. The experimentally observed mass is then compared to the theoretical mass calculated from the elemental formula. The minuscule difference between these values, known as the mass error, validates the proposed elemental composition. hpst.czsci-hub.se This step is fundamental in the identification workflow, providing strong evidence for the impurity's identity before further structural analysis is undertaken.

| Attribute | Value | Reference |

|---|---|---|

| Chemical Name | 2,2′-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide | clearsynth.comsynzeal.compharmaffiliates.com |

| Molecular Formula | C₁₉H₂₂N₂O₅ | clearsynth.comklivon.comallmpus.com |

| Theoretical Mass [M] | 358.1529 g/mol | [Calculated] |

| Theoretical Monoisotopic Mass [M+H]⁺ | 359.1601 Da | [Calculated] |

| Observed Mass [M+H]⁺ | Typically within 5 ppm of theoretical mass | hpst.czsci-hub.se |

Tandem Mass Spectrometry (LC-MS/MS and MSⁿ) for Structural Elucidation of Impurity E

While HRMS confirms the elemental composition, tandem mass spectrometry (MS/MS or MSⁿ) is employed for detailed structural elucidation. This technique involves selecting the molecular ion of interest (the precursor ion) and subjecting it to collision-induced dissociation (CID) to generate a series of characteristic fragment ions (product ions). mdpi.com The resulting fragmentation pattern serves as a structural fingerprint of the molecule.

When coupled with liquid chromatography (LC), LC-MS/MS becomes a highly specific and sensitive method for analyzing complex mixtures. veeprho.comchem-agilent.com The LC system first separates the API from its impurities, after which each component enters the mass spectrometer for analysis. For this compound, the precursor ion [M+H]⁺ at m/z 359.16 would be selected. The fragmentation pattern would reveal information about the molecule's substructures, such as the loss of acetamide (B32628) groups (-CH₂CONH₂) and cleavages along the ether-linked side chains. researchgate.net Analyzing these fragments allows chemists to piece together the impurity's structure, confirming the connectivity of the atoms.

| Ion Type | m/z (Predicted) | Description of Neutral Loss/Fragment |

|---|---|---|

| Precursor Ion [M+H]⁺ | 359.16 | Protonated molecular ion of Impurity E |

| Product Ion | 342.13 | Loss of NH₃ (Ammonia) |

| Product Ion | 301.14 | Loss of CH₂CONH₂ (Acetamide group) |

| Product Ion | 208.09 | Cleavage yielding [4-(2-hydroxy-3-phenoxy)phenyl]acetamide fragment |

| Product Ion | 151.06 | Fragment corresponding to protonated 4-hydroxyphenylacetamide |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the absolute structural assignment of organic molecules. While mass spectrometry provides information on mass and connectivity through fragmentation, NMR offers a complete picture of the molecular skeleton by probing the chemical environment of individual nuclei, primarily ¹H (proton) and ¹³C (carbon-13). acs.orgcapes.gov.br

For this compound, ¹H NMR spectroscopy would show distinct signals for the aromatic protons on the two phenyl rings, the methylene (B1212753) protons of the acetamide groups, and the protons on the central 2-hydroxypropane linker. klivon.commdpi.com The chemical shift, integration (signal area), and multiplicity (splitting pattern) of each signal provide precise information about the electronic environment, the number of protons, and the neighboring protons, respectively. Two-dimensional NMR techniques, such as COSY and HSQC, can further be used to establish proton-proton and proton-carbon correlations, leaving no ambiguity in the final structural assignment. mdpi.com This level of detail makes NMR the gold standard for confirming the structure of pharmaceutical impurities. researchgate.net

Hyphenated Techniques for Comprehensive Impurity Profiling

In modern pharmaceutical analysis, a single analytical technique is often insufficient for a complete understanding of a drug's impurity profile. ajrconline.org Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for comprehensive analysis. ijprajournal.comscribd.com The most powerful and widely used of these are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netresearchgate.netnih.gov

These techniques provide a systematic approach to distinguish between and identify various process-related impurities and degradation products in Atenolol. scribd.com An LC-MS method, for instance, can separate Atenolol from all its specified impurities, including Impurity E, Impurity B, Impurity I, and others, in a single chromatographic run. scholarsresearchlibrary.com Following separation, the mass spectrometer provides mass and structural data for each eluting peak, allowing for positive identification. hpst.cz This integrated approach ensures that even trace-level impurities are detected and characterized, which is a mandatory requirement for pharmaceutical industries to meet the stringent guidelines set by regulatory bodies like the ICH. ajrconline.org The use of these robust, hyphenated methods is fundamental to guaranteeing the quality, safety, and efficacy of the final drug product. veeprho.com

Research Applications and Utility of Atenolol Ep Impurity E As a Reference Standard

Development and Validation of Analytical Procedures for Atenolol (B1665814) Finished Products

The development and validation of analytical methods are fundamental to pharmaceutical quality control. pharmamirror.com Atenolol EP Impurity E is instrumental in this process for Atenolol drug products. synzeal.comclearsynth.com As a highly purified chemical substance with a known structure, it serves as a benchmark for creating and verifying the accuracy, precision, and reliability of analytical techniques, such as High-Performance Liquid Chromatography (HPLC). labinsights.nlpharmiweb.com These methods are designed to detect and quantify impurities in the final drug formulation. latamjpharm.orgrjptonline.org

During method development, analysts use this compound to confirm that the analytical system can effectively separate the impurity from the active pharmaceutical ingredient (API), Atenolol, and other potential impurities. hpst.czresearchgate.net This ensures the specificity of the method. For method validation, the reference standard is used to establish key parameters, as detailed in the table below. sysrevpharm.orgscholarsresearchlibrary.com

Table 1: Role of this compound in Analytical Method Validation

| Validation Parameter | Application of this compound Reference Standard |

| Specificity | Used to demonstrate that the analytical method can distinguish between Atenolol and Impurity E without interference. |

| Linearity | A series of known concentrations of the impurity standard are analyzed to confirm a direct, proportional response of the analytical instrument. |

| Accuracy | The standard is added to a sample matrix (spiking) to determine how close the measured amount is to the true amount, assessing the method's accuracy. |

| Precision | Repeated analyses of the impurity standard are performed to assess the consistency and reproducibility of the analytical method. |

| Limit of Detection (LOD) | The lowest concentration of Impurity E that can be reliably detected by the analytical method is determined. sysrevpharm.org |

| Limit of Quantitation (LOQ) | The lowest concentration of Impurity E that can be accurately and precisely measured is established. sysrevpharm.org |

The availability of a well-characterized reference standard like this compound is crucial for developing robust analytical methods capable of ensuring that the levels of this impurity in the final drug product are within acceptable limits. researchgate.net

Role in Pharmaceutical Quality Control and Assurance Frameworks

Pharmaceutical quality control (QC) and quality assurance (QA) frameworks are designed to ensure that all manufactured drug products consistently meet predetermined quality standards. pharmaffiliates.com Impurity reference standards are indispensable tools within these systems. pharmamirror.com this compound plays a pivotal role in the routine QC testing of Atenolol finished products. synzeal.comclearsynth.com

In a typical QC laboratory, the reference standard is used to:

Identify and Confirm: By comparing the retention time or other analytical signals of a peak in a sample chromatogram to that of the this compound standard, analysts can confirm the presence of this specific impurity. labinsights.nl

Quantify: The reference standard, with its known purity, is used to create a calibration curve. pharmiweb.com This curve allows for the accurate calculation of the amount of Impurity E present in a batch of Atenolol. labinsights.nl

Monitor Stability: During stability studies, the reference standard helps in tracking any increase in the level of Impurity E over time, which is essential for determining the product's shelf life and appropriate storage conditions. pharmaffiliates.com

By providing a reliable benchmark, this compound ensures that the analytical testing is accurate and reproducible, which is fundamental for maintaining high-quality standards and patient safety. pharmamirror.com

Contribution to Abbreviated New Drug Application (ANDA) Filings and Regulatory Compliance

For generic drug manufacturers, obtaining approval for an Abbreviated New Drug Application (ANDA) is a critical step. synzeal.com Regulatory agencies like the U.S. Food and Drug Administration (FDA) require comprehensive data on the impurity profile of the generic drug product. fda.govfda.gov This is to ensure that the generic is as safe and effective as the reference listed drug (RLD). fda.gov

This compound is directly relevant to ANDA submissions for generic Atenolol. synzeal.comclearsynth.com Manufacturers must demonstrate that the level of this and other impurities in their product is controlled and within acceptable limits. fda.gov The reference standard is used to generate the necessary data for the Chemistry, Manufacturing, and Controls (CMC) section of the ANDA filing. synthinkchemicals.com

The use of this compound in this context involves:

Impurity Profiling: A thorough analysis to identify and quantify all impurities present in the drug product. pharmaffiliates.com The reference standard allows for the precise measurement of Impurity E. synthinkchemicals.com

Justification of Limits: The data generated using the reference standard helps in justifying the proposed acceptance criteria for Impurity E in the drug product specification. fda.gov

Comparative Studies: Often, the impurity profile of the generic product is compared to that of the RLD. The reference standard ensures a reliable comparison for Impurity E levels. fda.gov

Compliance with regulatory guidelines on impurities is mandatory, and the availability of high-quality reference standards like this compound is essential for generic manufacturers to meet these requirements and bring their products to market. pharmaffiliates.compharmaffiliates.com

Standardization of Impurity Profiling Methodologies Across Pharmacopeial Guidelines

Pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide official standards for drug substances and products. knorspharma.comcymitquimica.com These standards include monographs that often specify the acceptable limits for known impurities and the analytical procedures to be used for their determination. knorspharma.com

This compound is a specified impurity in the European Pharmacopoeia. cymitquimica.compharmaffiliates.com The availability of a reference standard for this impurity promotes the standardization of analytical methods across different laboratories and manufacturers worldwide. knorspharma.com This harmonization is crucial for ensuring consistent quality of Atenolol products regardless of their origin.

The role of this compound in standardizing impurity profiling includes:

Ensuring Method Consistency: By using the same reference standard, different QC laboratories can achieve comparable and consistent results when testing for Impurity E. labinsights.nl

Facilitating Pharmacopeial Compliance: Manufacturers use the reference standard to perform the tests as prescribed in the pharmacopeial monograph to ensure their product complies with the official standards. sigmaaldrich.comsigmaaldrich.com

Cross-Validation of Methods: If a manufacturer develops an alternative analytical method, the pharmacopeial reference standard is used to validate that the new method provides results that are equivalent to the official method.

By serving as a universal benchmark, this compound contributes to the global effort of ensuring the quality and safety of medicines through standardized and reliable analytical testing. knorspharma.com

Environmental Chemistry and Remediation Perspectives of Atenolol Impurities

Fate and Transformation of Atenolol (B1665814) Related Impurities in Environmental Matrices (e.g., Wastewater, Soil)

The environmental journey of atenolol and its impurities often begins with excretion from the human body and subsequent entry into wastewater systems. astrazeneca.com Atenolol itself is water-soluble and not readily biodegradable, which suggests it can persist through conventional wastewater treatment processes. astrazeneca.com

In soil environments, the degradation of atenolol has been observed to be relatively faster compared to other pharmaceuticals like carbamazepine. researchgate.net Studies have identified several transformation products of atenolol in soil, with "atenolol acid" being a major metabolite formed through biodegradation. researchgate.net The rate and pathway of degradation are often dependent on the specific properties of the soil. researchgate.net

The persistence and transformation of atenolol in aquatic environments are influenced by factors such as sunlight, pH, and the presence of microorganisms. While some studies suggest that atenolol is not expected to be persistent in the aquatic environment, its continuous introduction can lead to its pseudo-persistence. astrazeneca.com The degradation of atenolol in aqueous mediums can occur through various pathways, including hydroxyl radical addition, leading to the formation of several intermediate products. nih.gov

Table 1: Environmental Fate Characteristics of Atenolol (as a proxy for its impurities)

| Parameter | Finding | Reference |

| Biodegradability | Not readily biodegradable in conventional wastewater treatment. | astrazeneca.com |

| Soil Degradation | Degrades relatively quickly compared to some other pharmaceuticals. | researchgate.net |

| Major Transformation Product in Soil | Atenolol Acid | researchgate.net |

| Aquatic Persistence | Not expected to be persistent, but continuous release can lead to pseudo-persistence. | astrazeneca.com |

| Primary Degradation Mechanism in Water | Hydroxyl radical addition. | nih.gov |

Strategies for Mitigation and Neutralization of Atenolol-Derived Impurities in Pharmaceutical Waste Streams

The presence of atenolol and its impurities in wastewater has prompted research into effective removal and degradation technologies. Conventional wastewater treatment plants often show limited efficiency in completely removing these compounds. ejournals.eu Therefore, advanced treatment methods are being explored to mitigate their environmental release.

Advanced Oxidation Processes (AOPs) have shown significant promise in degrading atenolol and its related compounds. These processes utilize highly reactive species, such as hydroxyl radicals, to break down complex organic molecules. nih.gov

Fenton Process: This AOP, which uses hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺), has been shown to be effective in reducing the Chemical Oxygen Demand (COD) of wastewater from atenolol manufacturing units. researchgate.net It is considered a viable pretreatment method to enhance the biodegradability of the wastewater before it enters conventional biological treatment stages. researchgate.net

Sonolysis: The use of ultrasound to generate hydroxyl radicals has demonstrated high degradation efficiency for atenolol in aqueous solutions. nih.gov Studies have shown that factors like ultrasound frequency, power, and pH can significantly influence the degradation rate. nih.gov

Ozonation: Treatment with ozone (O₃), alone or in combination with other oxidants like hydrogen peroxide, has been reported to effectively remove atenolol from wastewater. ejournals.eudoi.org

Photocatalysis: This process, often using catalysts like titanium dioxide (TiO₂) and UV light, can also degrade atenolol. However, the formation of oxidation by-products that may themselves be of concern requires further investigation. ejournals.eu

Biological Treatment Methods are also being optimized for the removal of atenolol.

Sequencing Batch Reactors (SBRs): These systems have demonstrated high efficiency in removing atenolol from wastewater, with biodegradation being the primary removal mechanism. utm.mynih.gov Studies have shown that under optimal conditions, SBRs can achieve significant removal of both atenolol and COD. nih.govresearchgate.net

Adsorption onto materials like activated carbon has also been investigated as a removal strategy. researchgate.net

While these strategies have been developed primarily for atenolol, they are likely to be effective for its structurally similar impurities, including Atenolol EP Impurity E. The choice of the most suitable mitigation strategy would depend on the specific composition of the pharmaceutical waste stream and the desired level of treatment.

Table 2: Mitigation Strategies for Atenolol in Pharmaceutical Waste Streams

| Strategy | Technology | Key Findings | Reference(s) |

| Advanced Oxidation Processes (AOPs) | Fenton Process (H₂O₂/Fe²⁺) | Effective in reducing COD and degrading atenolol. | researchgate.net |

| Sonolysis | High degradation efficiency; influenced by frequency, power, and pH. | nih.gov | |

| Ozonation | High removal rates of atenolol. | ejournals.eudoi.org | |

| Photocatalysis | Effective degradation, but by-product formation needs consideration. | ejournals.eu | |

| Biological Treatment | Sequencing Batch Reactor (SBR) | High removal efficiency through biodegradation. | utm.mynih.govresearchgate.net |

| Physical Treatment | Adsorption | Removal using adsorbents like activated carbon. | researchgate.net |

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Principles in Atenolol (B1665814) Synthesis to Minimize Impurity E Formation

The integration of green chemistry principles into the synthesis of active pharmaceutical ingredients (APIs) is a paramount goal for creating more sustainable and environmentally friendly pharmaceutical manufacturing. rjptonline.orgacs.org Traditional synthetic routes for atenolol can generate significant waste and by-products. nih.gov The formation of Atenolol EP Impurity E, chemically identified as 2,2′-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide, is a consequence of side reactions during synthesis. synzeal.compharmaffiliates.com Applying green chemistry principles can offer robust solutions to minimize its formation by enhancing reaction selectivity and reducing waste.

These green approaches contribute to minimizing Impurity E formation through several mechanisms:

Improved Selectivity: Catalysts like enzymes and novel solvent systems like DES can direct the reaction towards the desired product, suppressing the side reactions that lead to the formation of dimeric impurities such as Impurity E.

Milder Reaction Conditions: Green methods often operate under milder temperatures and pressures, which can prevent the degradation of reactants and intermediates into impurity-forming species. nih.gov

Table 1: Green Chemistry Approaches in Atenolol Synthesis and Potential Impact on Impurity E

| Green Chemistry Approach | Key Features | Reported Advantages | Potential for Minimizing Impurity E | References |

|---|---|---|---|---|

| Deep Eutectic Solvents (DES) | Acts as both solvent and catalyst; one-pot synthesis. | High yield (95%), no need for extra base/catalyst, avoids chromatography. | Increases reaction selectivity, reducing the likelihood of the side reaction that forms the bis-ether impurity. | nih.govmdpi.comua.es |

| Glycerol-Promoted Synthesis | Use of a bio-renewable, recyclable solvent. | Good to excellent yields, high atom economy, column-free purification. | Mild conditions and high efficiency limit the formation of undesired by-products. | researchgate.net |

| Lipase-Catalyzed Kinetic Resolution | Enzymatic approach for producing enantiopure intermediates. | High enantioselectivity (>99% ee), more sustainable protocol. | High specificity of enzymes minimizes non-specific reactions that could lead to Impurity E. | rsc.orgnih.govresearchgate.net |

Future research should focus on quantifying the reduction of this compound specifically within these green synthetic frameworks. A direct comparison of Impurity E levels generated via traditional versus green routes would provide definitive evidence of the benefits and guide the adoption of these more sustainable practices in industrial-scale production.

Advanced Computational Chemistry for Predicting Impurity E Formation and Degradation Pathways

Computational chemistry offers powerful predictive tools that can accelerate pharmaceutical development by modeling chemical behavior, thereby reducing the need for extensive laboratory experimentation. For pharmaceutical impurities, in silico methods, such as (quantitative) structure-activity relationship ((Q)SAR) modeling, are already recommended by regulatory bodies like the ICH for assessing mutagenic potential. usp.br These approaches can be extended to predict the formation and degradation pathways of impurities like this compound.

While specific computational studies on the formation of Impurity E are not yet prevalent, the groundwork has been laid by research on other atenolol impurities and degradation products. researchgate.netnih.govnih.gov For instance, computational models have been used to predict the mutagenicity of Atenolol Impurity D. usp.br Furthermore, kinetic models have been developed to understand the degradation of atenolol in the presence of various oxidants, identifying primary reactive radicals and degradation pathways. nih.govmdpi.com

Future research can leverage advanced computational techniques in the following ways:

Predicting Formation Pathways: Molecular modeling and density functional theory (DFT) calculations can be used to simulate the reaction mechanisms between atenolol precursors. This can help identify the specific conditions (e.g., temperature, pH, catalysts) that favor the dimerization reaction leading to Impurity E over the desired product formation.

Kinetic Modeling: By developing kinetic models based on computational data, researchers can predict the rate of Impurity E formation under various synthetic conditions. This would allow for the optimization of manufacturing processes to keep the impurity below acceptable thresholds.

Degradation Pathway Analysis: Just as with the parent drug, computational tools can predict how Impurity E itself might degrade under stress conditions (e.g., light, heat, humidity, pH variation). This is crucial for understanding its stability and potential to transform into other, possibly unknown, degradants during the shelf-life of the drug product. researchgate.net

In Silico Toxicity Prediction: (Q)SAR models can be developed not only for mutagenicity but also for other toxicological endpoints of Impurity E. This would provide a comprehensive risk assessment profile without the need for extensive and costly in vivo testing. ufrgs.br

Table 2: Potential Applications of Computational Chemistry for this compound

| Computational Technique | Application Area | Research Goal | References |

|---|---|---|---|

| Molecular Modeling / DFT | Synthesis Pathway Analysis | Elucidate the reaction mechanism and energetics of Impurity E formation. | usp.br |

| Kinetic Modeling | Process Optimization | Predict the rate of impurity formation under different manufacturing conditions. | nih.govmdpi.com |

| (Q)SAR | Toxicology Assessment | Predict the mutagenic and carcinogenic potential of Impurity E. | usp.brufrgs.br |

| Degradation Modeling | Stability Studies | Predict the stability of Impurity E and identify its potential degradation products. | researchgate.netnih.gov |

The development and validation of such computational models would represent a significant step forward, enabling a proactive, rather than reactive, approach to controlling this compound.

Mechanistic Studies of this compound Interactions with Other Pharmaceutical Excipients or Degradants

The stability of a drug product depends not only on the API but also on its interactions with pharmaceutical excipients. researchgate.net While the API may be stable on its own, interactions with excipients can lead to degradation and the formation of new impurities. Studies have shown that atenolol itself is incompatible with certain excipients, particularly under stress conditions of heat and humidity. nih.gov For example, interactions with ascorbic acid, citric acid, and butylated hydroxyanisole have been shown to cause significant degradation of atenolol. nih.govscribd.com

This compound, which shares key functional groups with the parent atenolol molecule, may also be susceptible to interactions with excipients or other degradants present in the formulation. The amide and hydroxyl groups, as well as the ether linkages in Impurity E, represent potential sites for chemical reactions like hydrolysis or oxidation.

Unexplored avenues for future research in this area include:

Binary Interaction Studies: Systematic studies of binary mixtures of this compound with a wide range of common pharmaceutical excipients (e.g., fillers, binders, lubricants, disintegrants) are needed. These studies should be conducted under accelerated stability conditions (e.g., high temperature and humidity) to identify potential incompatibilities. nih.govresearchgate.net

Identification of Interaction Products: When an interaction is detected, advanced analytical techniques such as LC-MS/TOF should be employed to characterize the structure of the resulting products. nih.govscribd.com This is crucial for understanding the degradation pathway and assessing the safety of the new products formed.

Mechanistic Elucidation: Investigating the chemical mechanisms behind these interactions is essential. For example, acidic or basic excipients could catalyze the hydrolysis of the amide groups in Impurity E. Excipients with residual peroxides could promote oxidative degradation. researchgate.net Understanding these mechanisms allows for the rational selection of compatible excipients during formulation development.

Interaction with Other Degradants: The potential for Impurity E to interact with other known atenolol degradants, such as Atenolol Impurity G (the carboxylic acid hydrolysis product), should also be investigated. scribd.com Such interactions could lead to complex secondary and tertiary degradation products.

Table 3: Excipients with Known or Potential Interaction with Atenolol and its Impurities

| Excipient/Substance | Observed Interaction with Atenolol | Potential Interaction with Impurity E | References |

|---|---|---|---|

| Ascorbic Acid | Chemical incompatibility, formation of multiple degradation products. | Potential for oxidative degradation of the aromatic rings or side chain. | nih.govscribd.com |

| Citric Acid | Incompatible; promotes formation of Impurity G (hydrolysis product). | May catalyze the hydrolysis of the two amide groups in Impurity E. | nih.govscribd.com |

| Butylated Hydroxyanisole | Chemical incompatibility, formation of four unknown interaction products. | Potential for complex interactions due to the phenolic nature of BHA. | nih.govscribd.com |

| Acetylsalicylic Acid | Interaction with an atenolol impurity was noted. | Potential for acetylation of the hydroxyl or secondary amine (if present) groups. | bibliotekanauki.pl |

By systematically exploring these interactions, formulation scientists can develop more robust and stable atenolol drug products, ensuring that neither the API nor its impurities degrade over the product's shelf life.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Atenolol EP Impurity E in pharmaceutical formulations?

- Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection is widely used. Key parameters include:

- Column : C18 reversed-phase (e.g., 250 mm × 4.6 mm, 5 µm) .

- Mobile phase : Gradient elution with acetonitrile and phosphate buffer (pH 3.0) for optimal separation .

- Detection wavelength : 226 nm for atenolol and its impurities .

- Sample preparation : Dissolve in methanol or dimethyl sulfoxide (DMSO) with sonication to ensure solubility .

Q. How do regulatory guidelines (e.g., ICH, USP) influence the acceptable limits for this compound?

- Thresholds : Impurities are classified per ICH M7 guidelines. Non-mutagenic impurities (Class 5) like this compound typically have a threshold of ≤ 1.0 mg/day or 0.1% of the drug substance .

- QSAR assessment : Use in silico tools (e.g., Derek Nexus) to predict mutagenicity. For non-mutagenic impurities, confirm via Ames test if required .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in impurity toxicity data between QSAR predictions and in vitro assays?

- Case study : If QSAR models (e.g., OECD-validated tools) classify an impurity as non-mutagenic, but in vitro assays show genotoxicity:

Re-evaluate assay conditions : Check for artifacts like cytotoxicity or pH-induced DNA damage .

Structural analogs : Compare with structurally similar impurities (e.g., Atenolol EP Impurity D) to identify confounding functional groups .

Dose-response analysis : Confirm if toxicity is dose-dependent or an outlier effect .

Q. How can synthetic pathways for this compound be optimized to minimize formation during API production?

- Root cause : Impurity E may arise from incomplete purification or side reactions during synthesis.

- Mitigation :

- Process parameters : Optimize reaction temperature (≤ 50°C) and solvent ratios (e.g., acetonitrile:water 60:40) to suppress side products .

- Crystallization control : Use seed crystals and slow cooling to enhance purity .

Methodological Considerations

Q. How should researchers design impurity stability studies under forced degradation conditions?

- Protocol :

- Stressors : Expose to acid (0.1M HCl), base (0.1M NaOH), oxidation (3% H₂O₂), heat (80°C), and light (1.2 million lux-hours) .

- Analysis : Monitor degradation products via HPLC and LC-MS to confirm impurity identity and degradation pathways .

Q. What statistical approaches are suitable for analyzing batch-to-batch variability in impurity levels?

- Tools :

- ANOVA : Compare mean impurity levels across batches (p < 0.05 indicates significant variability) .

- Control charts : Track impurity trends using ±3σ limits to identify out-of-spec batches .

Ethical and Reporting Standards

Q. How can researchers ensure data integrity when publishing impurity profiling studies?

- Best practices :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.